4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid
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Overview
Description
4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C13H18N2O4S. It is known for its unique structure, which includes a benzoic acid moiety attached to a diazepane ring via a sulfonyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the diazepane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Diazepan-1-ylsulfonyl)phenylacetic acid
- 4-(1,4-Diazepan-1-ylsulfonyl)benzamide
- 4-(1,4-Diazepan-1-ylsulfonyl)benzyl alcohol
Uniqueness
4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a diazepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further distinguish it from similar compounds .
Properties
Molecular Formula |
C12H16N2O4S |
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Molecular Weight |
284.33 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)10-2-4-11(5-3-10)19(17,18)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2,(H,15,16) |
InChI Key |
POMPYOXBXOKLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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